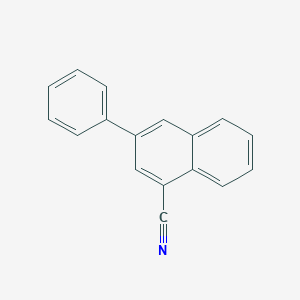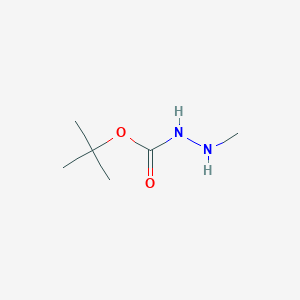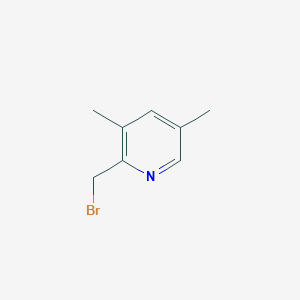
2-(Bromomethyl)-3,5-dimethylpyridine
Vue d'ensemble
Description
Bromomethyl compounds are a class of organic compounds that contain a bromomethyl group (-CH2Br). They are often used as intermediates in organic synthesis due to their reactivity .
Synthesis Analysis
Bromomethyl compounds can be synthesized through various methods. One common method is the reaction of an aldehyde or ketone with a brominating agent . Another method involves the bromination of a methyl group attached to an aromatic ring .Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .Chemical Reactions Analysis
Bromomethyl compounds are highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on their structure. Some general properties include being colorless, having a strong odor, and being nonflammable .Applications De Recherche Scientifique
1. Synthesis and Structural Study
2-(Bromomethyl)-3,5-dimethylpyridine and its derivatives have been explored for the synthesis of various compounds. For instance, it was used in the synthesis of hyperbranched polyelectrolytes, where its reactivity was studied through kinetic schemes and activation parameters (Monmoton et al., 2008). Also, the synthesis and structure of complexes, such as chromium(III) complexes with terdentate ligands, have been investigated using derivatives of 2-(bromomethyl)-3,5-dimethylpyridine (Hurtado et al., 2009).
2. Role in Polymerization and Catalysis
This compound has been utilized in polymerization and catalytic processes. For example, in the ethylene polymerization behavior of chromium(III) complexes, 2-(bromomethyl)-3,5-dimethylpyridine derivatives played a significant role (Hurtado et al., 2009). Additionally, nickel(II) complexes bearing pyrazolylpyridines were synthesized for ethylene oligomerization reactions, where this compound contributed to the formation of the catalysts (Nyamato et al., 2016).
3. Crystal Structure and Isostructurality
The study of crystal structures and isostructurality also involves 2-(bromomethyl)-3,5-dimethylpyridine. An example is the research on isostructurality in compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which showed similar structural motifs despite different substitution loci (Jones & Vancea, 2003).
4. Synthesis and Characterization of Intermediates
This compound is also important in the synthesis and characterization of intermediates for various chemical processes. For instance, the synthesis of 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines as intermediates for the synthesis of amphiphilic 1,4-dihydropyridines was described, highlighting the role of 2-(bromomethyl)-3,5-dimethylpyridine derivatives (Rucins et al., 2020).
5. Investigation of Nonclassical Noncovalent Interactions
The study of nonclassical noncovalent interactions in compounds also leverages 2-(bromomethyl)-3,5-dimethylpyridine. Research on the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate provided insights into the role of aryl bromine and ionic metal bromide in structural control (AlDamen & Haddad, 2011).
Safety And Hazards
Propriétés
IUPAC Name |
2-(bromomethyl)-3,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-7(2)8(4-9)10-5-6/h3,5H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTUXJZGWMKIKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587471 | |
| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-3,5-dimethylpyridine | |
CAS RN |
170289-36-8 | |
| Record name | 2-(Bromomethyl)-3,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



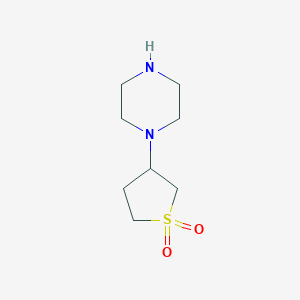
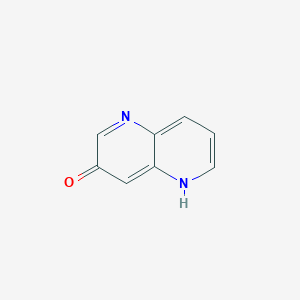
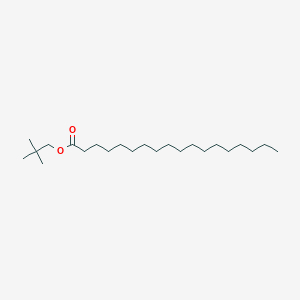
![N,N'-bis[(dimethylamino)methylene]thiourea](/img/structure/B169161.png)
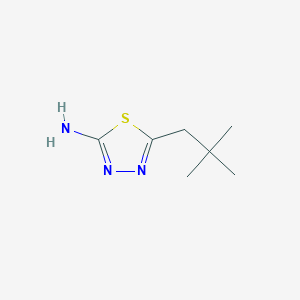
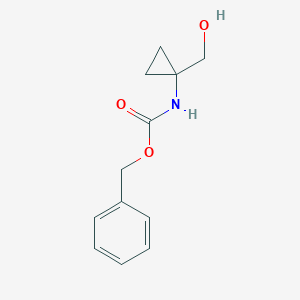
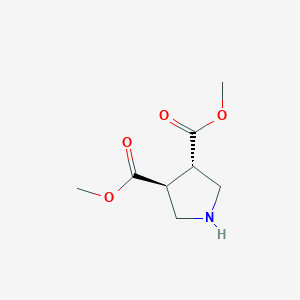
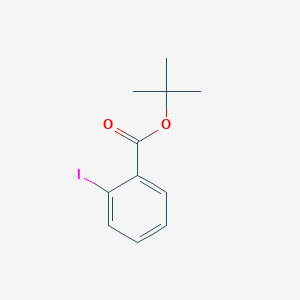
![methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B169173.png)
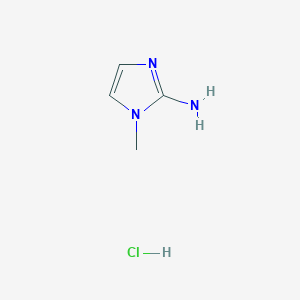

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B169178.png)
